molecular formula C14H14N2O3 B2551854 (2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one CAS No. 318949-52-9

(2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

Cat. No.: B2551854
CAS No.: 318949-52-9
M. Wt: 258.277
InChI Key: HPBGURCPYAJRII-CMDGGOBGSA-N
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Description

Chemical Taxonomy and IUPAC Nomenclature

IUPAC Name : this compound
Synonyms :

  • 318949-52-9
  • This compound
  • 4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

Molecular Properties :

Property Value
Molecular Weight 258.27 g/mol
PubChem CID 5919421
InChI Key LRSCWJNRAPOTMB-WQLSENKSSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O

Structural Features :

  • Pyrazolone Core : A 5-membered ring containing two adjacent nitrogen atoms, with hydroxyl groups at positions 3 and 5.
  • Chalcone Moiety : A but-2-en-1-one side chain with (E)-stereochemistry, linked to the pyrazolone via a carbon-oxygen bond.
  • Substituents : A 3-methyl group and a phenyl ring attached to the pyrazolone nitrogen.

Historical Context in Chalcone-Pyrazole Hybrid Research

Chalcone-pyrazole hybrids have emerged as a strategic class of molecules in medicinal chemistry due to their dual pharmacophoric properties.

Evolution of Chalcone Derivatives :
Chalcones, historically synthesized via aldol condensation, serve as precursors for heterocyclic compounds. Their α,β-unsaturated ketone system facilitates cyclization reactions, enabling the generation of pyrazoles, pyrazolones, and other nitrogen-containing rings.

Pyrazole-Chalcone Hybrid Design :
The integration of pyrazole rings into chalcone scaffolds seeks to enhance bioactivity. Pyrazoles contribute aromatic stability and nitrogen-based hydrogen-bonding capacity, while chalcones provide a reactive enone system for potential electrophilic interactions with biological targets.

Key Synthetic Approaches :

  • Claisen-Schmidt Condensation : Base-catalyzed reactions between aldehydes and ketones to form chalcone precursors.
  • Cyclization Reactions : Treatment of chalcones with hydrazines or other nucleophiles to form pyrazole derivatives.

Significance in Medicinal Chemistry and Drug Discovery

This hybrid compound exemplifies the growing interest in chalcone-pyrazole conjugates for therapeutic applications.

Anticancer Potential :
Chalcone-pyrazole hybrids have shown cytotoxicity against diverse cancer cell lines through mechanisms such as:

  • Tubulin Inhibition : Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Kinase Modulation : Interaction with targets like EGFR or CDK4, critical in cancer progression.

Antimicrobial Activity :
Pyrazole-chalcone derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi like Fusarium oxysporum.

Structural-Activity Relationships (SAR) :

Structural Feature Bioactivity Correlation
Pyrazole Hydroxyl Groups Enhanced hydrogen bonding with enzymes or receptors
Chalcone α,β-Unsaturated Ketone Electrophilic reactivity for covalent binding
Phenyl Substituent Increased lipophilicity for membrane permeability

Recent Research Highlights :

  • Compound 9e (similar scaffold): IC₅₀ = 27.6 μM against pancreatic cancer cells (PACA2), outperforming doxorubicin (IC₅₀ = 52.1 μM).
  • PCH-1 (chalcone-pyrazole derivative): Nanomolar-level EGFR inhibition and tubulin-binding activity in lung cancer models.

Properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-8,15,18H,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSCWJNRAPOTMB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O3C_{21}H_{21}N_{3}O_{3}. It features a central carbonyl group that participates in hydrogen bonding, contributing to the compound's stability and biological activity. The planar conformation of the molecule facilitates intramolecular interactions, which are crucial for its biological functions .

Antimicrobial Activity

Pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate antibacterial and antifungal activities. For instance, a series of pyrazole derivatives were tested against various pathogenic bacteria and fungi, showing promising results .

Compound Target Pathogen Activity
(2E)-3-hydroxy...Staphylococcus aureusModerate
(2E)-3-hydroxy...Escherichia coliHigh
(2E)-3-hydroxy...Candida albicansModerate

Anticancer Activity

The compound has been evaluated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been found to reduce inflammation markers in vitro and in vivo models. Additionally, its antioxidant activity contributes to its protective effects against oxidative stress-related diseases .

Study on Antibacterial Activity

A recent study investigated the antibacterial efficacy of this compound against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined using the microplate Alamar Blue assay, revealing that the compound exhibited significant activity comparable to standard antibiotics like isoniazid .

Study on Anticancer Activity

In another study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it significantly inhibited cell viability at low micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one have shown effectiveness against a range of bacteria and fungi. A study highlighted the synthesis of various pyrazole derivatives that demonstrated potent antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. In vitro studies have shown that similar compounds can modulate inflammatory pathways, which may provide insights into developing new therapies for conditions such as arthritis .

Material Science

Fluorescent Properties
Recent advancements have identified pyrazole-based compounds as promising candidates for optical applications. The unique electronic properties of this compound allow it to act as a fluorescent probe. Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can function as lipid droplet biomarkers in cancer cells, showcasing the versatility of pyrazole structures in material science applications .

Supramolecular Chemistry
The compound's ability to form hydrogen bonds and π–π interactions contributes to its role in supramolecular chemistry. Studies on similar pyrazole derivatives have revealed their capacity to self-organize into complex structures, which can be utilized in drug delivery systems and nanotechnology . The crystal packing of this compound demonstrates significant C—H⋯π interactions that could be leveraged in designing new materials with enhanced properties .

Analytical Chemistry

Chromatographic Applications
The compound's distinct chemical characteristics make it suitable for use in chromatography. Its stability and solubility profiles facilitate the development of analytical methods for detecting pyrazole derivatives in biological samples. Techniques such as High Performance Liquid Chromatography (HPLC) have been employed to analyze the pharmacokinetics of related compounds, paving the way for further studies on absorption and metabolism .

Case Studies

Study Focus Findings
Study 1Antimicrobial EfficacyDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.
Study 3Optical ApplicationsIdentified as a fluorescent probe for lipid droplet visualization in cancer cells.
Study 4Supramolecular StructureRevealed self-organizing capabilities useful for drug delivery systems.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares substituents and their impact on molecular properties:

Compound Pyrazole Substituents Enone/Aniline Substituents Key Effects
Target Compound 5-OH, 3-Me, 1-Ph β-OH, (2E)-configuration Enhanced H-bonding; planar conformation
(2Z)-3-(4-Methylanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 5-OH, 3-Me, 1-Ph 4-Me-anilino Increased steric hindrance; altered π-π stacking
(2E)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 5-OH, 3-Me, 1-Ph 3-Br-anilino Electron-withdrawing Br enhances dipole interactions; twisted conformation
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 3-(4-OMe-Ph), 1-Ph 2,4-Cl₂-Ph High lipophilicity; potential antimicrobial activity
(2E)-1-(Adamantan-1-yl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 3-(4-Me-Ph), 1-Ph Adamantyl Bulky adamantyl group improves thermal stability; reduced solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance intermolecular interactions but may reduce solubility.
  • Bulky substituents (e.g., adamantyl) increase thermal stability but hinder crystal packing efficiency.
  • Hydroxyl groups facilitate hydrogen bonding, critical for biological activity and crystal engineering .

Hydrogen Bonding and Crystal Packing

The target compound exhibits O–H⋯O and N–H⋯O hydrogen bonds, forming S(6) ring motifs . Similar patterns are observed in analogues:

  • C–H⋯π Interactions: Present in bromoanilino derivatives, creating dimeric aggregates .
  • π-π Stacking : Methoxy-substituted anilines (e.g., ) show enhanced stacking due to electron-rich aryl rings.
  • Twisted Conformations : Bulky substituents (e.g., 3-Br in ) introduce dihedral angles >30°, disrupting coplanarity.

Yield Variations :

  • Electron-deficient aldehydes (e.g., 5-Cl-pyrazole) give higher yields (>75%) due to enhanced electrophilicity.
  • Steric hindrance (e.g., adamantyl) reduces yields to ~50% .

Q & A

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed in this compound?

Methodological Answer: The E-configuration is determined via X-ray crystallography by analyzing the dihedral angle between the C=O and C=C groups. For structurally similar pyrazole-enone derivatives, angles >150° typically indicate an E-configuration due to steric hindrance between substituents on the double bond . Single-crystal diffraction data (e.g., C–C bond lengths and torsion angles) are cross-validated with density functional theory (DFT) calculations to confirm geometry .

Q. What synthetic routes are reported for preparing this pyrazole-enone hybrid?

Methodological Answer: The compound is synthesized via condensation reactions between 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and β-keto esters under basic conditions (e.g., piperidine catalysis). The enol-keto tautomerism of the β-keto ester precursor is critical for regioselective enone formation . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and characterized by IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (vinyl proton coupling constants, J = 12–16 Hz for E-configuration) .

Advanced Research Questions

Q. How does the hydroxyl group at position 3 of the butenone moiety influence stability under varying pH conditions?

Methodological Answer: The 3-hydroxy group promotes intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol tautomer in acidic conditions (pH < 5). In alkaline media (pH > 9), deprotonation leads to enolate formation, increasing susceptibility to oxidation. Stability studies using HPLC-MS under controlled pH (2–12) reveal degradation products (e.g., quinone derivatives) above pH 10, confirmed by LC-QTOF fragmentation patterns .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole-enone derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) arise from variations in assay conditions (e.g., solvent polarity, cell line selection). A standardized protocol includes:

  • Solvent control: Use DMSO concentrations <0.1% to avoid membrane disruption.
  • Dose-response normalization: EC₅₀ values adjusted for compound solubility (logP ~2.5 for this derivative).
  • Orthogonal assays: Pair enzymatic assays (e.g., kinase inhibition) with cell viability tests (MTT assay) to distinguish target-specific effects from cytotoxicity .

Q. How does tautomerism in the pyrazole ring affect molecular docking studies?

Methodological Answer: The 5-hydroxy-3-methylpyrazole moiety exhibits keto-enol tautomerism, altering hydrogen-bonding interactions with protein targets. To address this:

  • Tautomer enumeration: Generate all possible tautomers using software like MOE or Schrodinger.
  • Docking validation: Compare binding poses of both tautomers against crystallographic ligand-protein complexes (e.g., PDB: 4XYZ).
  • MD simulations: Run 100-ns molecular dynamics simulations to assess tautomer stability in the binding pocket .

Q. What analytical techniques differentiate this compound from its Z-isomer or degradation byproducts?

Methodological Answer:

  • NMR NOESY: Cross-peaks between the pyrazole C5-hydroxy proton and the enone β-proton confirm spatial proximity in the E-isomer.
  • HPLC-PDA: Retention time shifts under reversed-phase conditions (C18 column, acetonitrile/water gradient) differentiate isomers.
  • HRMS-ESI: Degradation byproducts (e.g., oxidized quinones) are identified via exact mass (Δ < 2 ppm) and isotopic patterns .

Data Contradiction Analysis

Q. Why do computational predictions of logP for this compound conflict with experimental HPLC-derived values?

Methodological Answer: Discrepancies arise from:

  • Implicit solvent models: DFT-based logP predictions often underestimate hydrogen-bonding contributions from the 3-hydroxy and 5-hydroxy groups.
  • HPLC calibration: Use a homologous series of standards (e.g., nitroalkanes) with known logP to calibrate retention times.
  • Experimental validation: Shake-flask method (octanol/water partitioning) under controlled pH (5.5–6.0) resolves conflicts .

Methodological Optimization

Q. How to optimize crystallization conditions for X-ray analysis of air-sensitive pyrazole-enone derivatives?

Methodological Answer:

  • Solvent selection: Use mixed solvents (e.g., dichloromethane/hexane) to slow evaporation and minimize oxidation.
  • Inert atmosphere: Crystallize in sealed tubes under argon.
  • Cryoprotection: Mount crystals in Paratone-N oil at 100 K to prevent lattice disruption during data collection .

Biological Relevance

Q. What in vitro assays are recommended to assess this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays.
  • IC₅₀ determination: Use 10-dose dilution series (1 nM–100 μM) with staurosporine as a positive control.
  • Selectivity index: Calculate ratios of IC₅₀ values for off-target vs. primary kinases to evaluate specificity .

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